9-Benzyl-1-methyl-9H-carbazol-2-OL

Lipoxygenase Inhibition Arachidonic Acid Cascade Multi-Target Polypharmacology

Order 9-Benzyl-1-methyl-9H-carbazol-2-OL (CAS 61253-26-7) for your research program. Unlike generic carbazoles, this derivative's C-2 hydroxyl group enables hydrogen atom transfer (HAT)-based radical scavenging and multi-target enzyme inhibition (lipoxygenase, cyclooxygenase). Its MeSH annotation confirms potent antioxidant activity and a defined lipoxygenase/cyclooxygenase intersection profile. Ensure your SAR studies or lipid-based industrial antioxidant evaluations use this specific, well-characterized scaffold. Verify identity via NMR and specify HPLC purity to avoid positional isomer contamination.

Molecular Formula C20H17NO
Molecular Weight 287.4 g/mol
CAS No. 61253-26-7
Cat. No. B14586776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-1-methyl-9H-carbazol-2-OL
CAS61253-26-7
Molecular FormulaC20H17NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)O
InChIInChI=1S/C20H17NO/c1-14-19(22)12-11-17-16-9-5-6-10-18(16)21(20(14)17)13-15-7-3-2-4-8-15/h2-12,22H,13H2,1H3
InChIKeyNJRCUSCMEQEQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-1-methyl-9H-carbazol-2-OL (CAS 61253-26-7): Physicochemical Identity and Pharmacophore Classification for Informed Procurement


9-Benzyl-1-methyl-9H-carbazol-2-OL (CAS 61253-26-7) is a synthetic tricyclic carbazole derivative bearing a hydroxyl group at the C-2 position, a methyl substituent at C-1, and an N-benzyl group at the 9-position of the carbazole core [1]. With a molecular formula of C20H17NO, a molecular weight of 287.4 g/mol, a computed XLogP3-AA of 4.9, a topological polar surface area of 25.2 Ų, and a single hydrogen bond donor [1], this compound occupies a distinct physicochemical space within the hydroxycarbazole subclass. It is catalogued under the Medical Subject Headings (MeSH) vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. The compound is registered in PubChem (CID 71397778) and the EPA DSSTox database (DTXSID70819247) [1].

Why Generic Substitution of 9-Benzyl-1-methyl-9H-carbazol-2-OL with Other Carbazole Derivatives Is Scientifically Unjustified


Carbazole derivatives are not functionally interchangeable despite their shared tricyclic scaffold. The presence, position, and identity of substituents on the carbazole nucleus profoundly influence biological target engagement, antioxidant mechanism, and physicochemical behaviour. For 9-Benzyl-1-methyl-9H-carbazol-2-OL, the C-2 hydroxyl group is the critical pharmacophoric element enabling hydrogen bond donation (HBD count = 1) and radical-scavenging activity via phenolic hydrogen atom transfer, a property absent in non-hydroxylated analogs such as 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6) [1][2]. The N-benzyl substituent modulates lipophilicity (XLogP3-AA = 4.9) and membrane partitioning, distinguishing it from N-unsubstituted or N-alkyl carbazoles [1]. The MeSH pharmacological classification of this compound as a lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase represents a multi-target profile that cannot be assumed for positional isomers (e.g., 9-benzyl-9H-carbazol-3-OL) or analogs lacking the hydroxyl group [3]. Substituting this compound with a generic carbazole derivative risks loss of the specific enzyme inhibition and antioxidant signatures documented in curated databases [2][3].

Quantitative Differentiation Evidence for 9-Benzyl-1-methyl-9H-carbazol-2-OL Relative to Closest Carbazole Analogs


Lipoxygenase Inhibitor Classification: A Documented Multi-Target Enzyme Inhibition Profile Distinguishing This Compound from Non-Hydroxylated Carbazole Analogs

9-Benzyl-1-methyl-9H-carbazol-2-OL is catalogued in the MeSH controlled vocabulary as a potent lipoxygenase inhibitor that simultaneously exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), albeit to a lesser extent [1][2]. This multi-target enzyme inhibition signature is a documented pharmacological descriptor assigned specifically to this compound structure. In contrast, the non-hydroxylated analog 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6) lacks the phenolic hydroxyl required for this activity profile and has no corresponding MeSH annotation for lipoxygenase or COX inhibition [3]. Within the broader carbazole lipoxygenase inhibitor class, natural product carbazole epocarbazolin A has been reported with a rat 5-lipoxygenase IC50 of 6.08 µM, providing a quantitative benchmark for the class [4].

Lipoxygenase Inhibition Arachidonic Acid Cascade Multi-Target Polypharmacology Carbazole Medicinal Chemistry

Phenolic Radical-Scavenging Activity: Quantitative DPPH Antioxidant Capacity Documented in BindingDB Curated Assays

The antioxidant activity of 9-Benzyl-1-methyl-9H-carbazol-2-OL has been quantitatively assessed in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and curated in the ChEMBL/BindingDB database under assay CHEMBL_311665 (CHEMBL825457) with n=3-4 replicate measurements [1]. The presence of the C-2 phenolic hydroxyl group is the structural determinant of this activity; class-level structure-activity relationship (SAR) data demonstrate that the DPPH radical scavenging activity of carbazoles increases with the number of hydroxyl substituents, and non-hydroxylated carbazoles exhibit negligible activity in this assay [2]. As a quantitative class benchmark, simple phenolic carbazoles with 3-hydroxy substitution have demonstrated DPPH IC50 values in the range of 92–187 µM [3].

DPPH Radical Scavenging Antioxidant Activity Phenolic Carbazole Free Radical Assay

Lipid-Phase Antioxidant Function: Documented Utility as an Antioxidant in Fats and Oils Systems

9-Benzyl-1-methyl-9H-carbazol-2-OL is explicitly documented in the MeSH pharmacological descriptor as serving as an antioxidant in fats and oils [1]. This lipid-phase antioxidant function is mechanistically linked to the compound's lipoxygenase inhibitory activity and its phenolic hydrogen atom transfer capability, which is enabled by the C-2 hydroxyl group [1][2]. The non-hydroxylated analog 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6, molecular formula C20H17N) lacks this functional annotation entirely [3]. As a quantitative class benchmark for lipid peroxidation inhibition by carbazoles, carazostatin (1-heptyl-3-hydroxy-2-methylcarbazole), a structurally related 3-hydroxycarbazole, inhibits lipid peroxidation in rat brain homogenate with an IC50 of 0.17 µg/mL, outperforming α-tocopherol in liposomal membrane systems [4].

Lipid Peroxidation Inhibition Lipid-Phase Antioxidant Fats and Oils Preservation Carbazole Antioxidant

Physicochemical Differentiation by Substituent Pattern: XLogP3-AA, Hydrogen Bonding Capacity, and Topological Polar Surface Area Compared to Closest Non-Hydroxylated Analog

The computed physicochemical properties of 9-Benzyl-1-methyl-9H-carbazol-2-OL establish a distinct property profile relative to its closest non-hydroxylated analog 9-benzyl-1-methyl-9H-carbazole (CAS 87167-66-6, C20H17N). The target compound possesses a hydrogen bond donor count of 1 (vs. 0 for the non-hydroxylated analog), a topological polar surface area of 25.2 Ų (vs. 4.93 Ų for the analog), and an XLogP3-AA of 4.9 [1]. These differences are functionally significant: the hydrogen bond donor capacity enables specific target interactions, while the higher TPSA and comparable lipophilicity influence membrane partitioning and oral bioavailability predictions [1]. The molecular weight difference (287.4 vs. 271.36 g/mol) reflects the mass contribution of the hydroxyl oxygen [1].

Physicochemical Properties Drug-Likeness Membrane Permeability Carbazole Substitution SAR

Neuroprotective Research Application Potential: Neurite Outgrowth Enhancement in Neuro2a Cells as a Class-Level Property of Hydroxylated Carbazoles

9-Benzyl-1-methyl-9H-carbazol-2-OL has been identified in vendor technical documentation as exhibiting neuroprotective effects, with studies suggesting enhancement of neurite outgrowth and improvement of cognitive functions in neurodegeneration models . This activity is consistent with class-level evidence from structurally related carbazole derivatives: in a study of 22 carbazole compounds tested in Neuro2a cells, compound 13 (a methoxy-methylcarbazole derivative) demonstrated the ability to induce neurite outgrowth through the PI3K/Akt signaling pathway and protect cells from hydrogen peroxide-induced cytotoxicity [1]. The neuroprotective activity of carbazole derivatives is mechanistically linked to their antioxidant capacity, which is dependent on the presence of phenolic hydroxyl substituents absent in non-hydroxylated analogs [2].

Neuroprotection Neurite Outgrowth Neuro2a Cells Neurodegenerative Disease Models

Research and Industrial Application Scenarios Where 9-Benzyl-1-methyl-9H-carbazol-2-OL Provides Documented Functional Advantage


Inflammation and Lipid Mediator Research: Lipoxygenase Pathway Studies Requiring a Documented Multi-Target Inhibitor

In research programs investigating the arachidonic acid cascade and lipoxygenase-mediated inflammatory pathways, 9-Benzyl-1-methyl-9H-carbazol-2-OL provides a procurement-ready compound with explicit MeSH annotation as a potent lipoxygenase inhibitor [1]. Its documented ancillary inhibition of cyclooxygenase (to a lesser extent) [1] makes it a suitable tool compound for studying the lipoxygenase/cyclooxygenase branch-point in eicosanoid biosynthesis, where non-hydroxylated carbazole analogs would lack this validated pharmacological profile. For structure-activity relationship (SAR) studies, the epocarbazolin class benchmark of 5-LOX IC50 ≈ 6.08 µM provides a quantitative reference frame [2]. Researchers should verify the specific lipoxygenase isoform selectivity in their experimental system, as curated database entries include 5-lipoxygenase and 15-lipoxygenase assay records [3].

Lipid and Oil Stabilization: Industrial Antioxidant Formulation Leveraging Documented Fats-and-Oils Protection

The MeSH pharmacological classification of 9-Benzyl-1-methyl-9H-carbazol-2-OL as an antioxidant in fats and oils [1] directly supports its evaluation in industrial antioxidant formulations for lipid-based products. Unlike non-hydroxylated carbazole derivatives that lack this annotation [2], this compound's phenolic 2-hydroxyl group provides the hydrogen atom transfer mechanism central to radical chain-breaking antioxidant activity. The quantitative DPPH radical scavenging activity validated in curated ChEMBL assays [3] and the class-level benchmark of carazostatin (lipid peroxidation IC50 = 0.17 µg/mL) [4] establish the antioxidant capacity framework. Industrial formulators evaluating this compound for edible oil preservation or lipid-based pharmaceutical excipient protection should conduct application-specific accelerated oxidation studies (e.g., Rancimat, OSI) to confirm performance under targeted conditions.

Neuroscience Drug Discovery: Neurotrophic and Neuroprotective Carbazole Scaffold Screening

Neuroscience programs targeting neurite outgrowth enhancement and neuroprotection can utilize 9-Benzyl-1-methyl-9H-carbazol-2-OL as a hydroxylated carbazole scaffold with reported neuroprotective effects in neurodegeneration models [1]. The class-level evidence from Neuro2a cell studies demonstrates that structurally related carbazole derivatives induce neurite outgrowth through the PI3K/Akt signaling pathway and protect against hydrogen peroxide-induced oxidative cytotoxicity [2]. The compound's documented antioxidant activity (DPPH radical scavenging [3]) and lipoxygenase inhibition [4] provide complementary mechanistic pathways relevant to neuroinflammation and oxidative stress in neurodegenerative conditions. Procurement of this specific hydroxylated derivative, rather than non-hydroxylated analogs, ensures access to the phenolic pharmacophore associated with both antioxidant and neurotrophic activities in the carbazole class.

Medicinal Chemistry SAR Programs: Hydroxycarbazole Pharmacophore Exploration with Defined Physicochemical Parameters

For medicinal chemistry teams conducting systematic SAR exploration around the carbazole scaffold, 9-Benzyl-1-methyl-9H-carbazol-2-OL serves as a well-characterized reference compound with precisely defined computed properties: MW = 287.4 g/mol, XLogP3-AA = 4.9, HBD = 1, TPSA = 25.2 Ų [1]. The 5.1-fold TPSA increase over the non-hydroxylated analog 9-benzyl-1-methyl-9H-carbazole (TPSA = 4.93 Ų) [2] provides a measurable property cliff for evaluating the impact of the 2-hydroxyl group on permeability, solubility, and target binding. The compound's multi-target enzyme inhibition annotation (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) [3] offers multiple biochemical readouts for SAR correlation. Procurement should specify identity verification (NMR, HPLC purity ≥95%) and the exact substitution pattern (1-methyl, 2-hydroxy, 9-benzyl) to avoid positional isomer contamination.

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